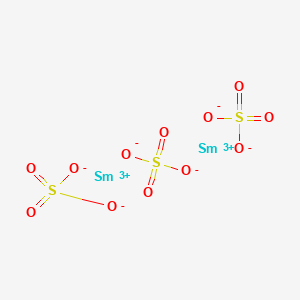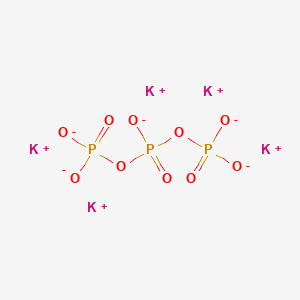
Samarium(III) sulfate
Vue d'ensemble
Description
Samarium(III) sulfate, also known as samarium monosulfate, is a chemical compound with the formula Sm₂(SO₄)₃. It is a rare earth metal sulfate that exhibits interesting chemical and physical properties. Samarium is part of the lanthanide series and is known for its applications in various fields, including electronics, optics, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Samarium(III) sulfate can be synthesized through the reaction of samarium oxide (Sm₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving samarium oxide in concentrated sulfuric acid, followed by crystallization to obtain the sulfate salt: [ \text{Sm}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Sm}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar chemical processes but on a larger scale. The process includes the purification of samarium oxide, controlled reaction with sulfuric acid, and subsequent crystallization and drying to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to samarium(II) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reactions with other sulfates or halides under controlled conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of samarium(II) sulfate or other samarium(II) compounds.
Substitution: Formation of new compounds with different anions, such as samarium(III) chloride (SmCl₃).
Applications De Recherche Scientifique
Samarium(III) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other samarium compounds.
Biology: Investigated for its potential use in biological assays and imaging due to its luminescent properties.
Medicine: Explored for its potential in cancer treatment, particularly in targeted radiotherapy.
Industry: Utilized in the production of specialized glasses and ceramics, as well as in the manufacturing of electronic components.
Mécanisme D'action
The mechanism of action of samarium(III) sulfate in various applications is primarily based on its ability to interact with other molecules through coordination chemistry. The samarium ion (Sm³⁺) can form stable complexes with various ligands, which can enhance its reactivity and functionality. In biological systems, this compound can bind to specific molecular targets, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
- Europium(III) sulfate (Eu₂(SO₄)₃)
- Terbium(III) sulfate (Tb₂(SO₄)₃)
- Neodymium(III) sulfate (Nd₂(SO₄)₃)
- Gadolinium(III) sulfate (Gd₂(SO₄)₃)
Propriétés
IUPAC Name |
samarium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSITDBROURTQX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Sm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890713 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13692-98-3 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ultrasound impact the luminescent properties of Samarium(III) sulfate crystals?
A: While the provided abstracts don't offer specific details on the luminescence mechanism, one study [] directly investigated the mechanoluminescence of this compound crystals when activated by ultrasound. This suggests that the mechanical energy from ultrasound waves interacts with the crystal lattice, potentially exciting the Samarium(III) ions and leading to light emission. Further research is needed to elucidate the precise energy transfer mechanism and the factors influencing luminescence intensity.
Q2: What spectroscopic techniques are useful for studying this compound solutions?
A: Ultrasonic absorption spectroscopy is identified as a valuable tool for investigating this compound solutions []. This technique helps analyze the attenuation of ultrasound waves as they pass through the solution, providing insights into various physicochemical processes occurring at the molecular level. These processes might include ion solvation, complex formation, and energy transfer phenomena.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)













